5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID
Overview
Description
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID is a chemical compound with the molecular formula C9H7BrFNO3 and a molecular weight of 276.06 g/mol It is a derivative of benzoic acid, featuring an acetamido group at the second position, a bromine atom at the fifth position, and a fluorine atom at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the bromination of 4-fluorobenzoic acid using bromine or hydrogen bromide to introduce the bromine atom at the desired position . The acetamido group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of 2-acetamido-5-bromo-4-fluorobenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group and the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while oxidation and reduction can modify the functional groups on the benzene ring .
Scientific Research Applications
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetamido-5-bromo-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-fluorobenzoic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-Bromo-4-fluorobenzoic acid:
4-Bromo-2-fluorobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID is unique due to the presence of both the acetamido group and the halogen atoms, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-acetamido-5-bromo-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWRQXUTIVZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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